

Part 1: The Foundational Imperative: Confirming Constitution & Connectivity

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Compound of Interest

Compound Name: 2,4-Di-tert-butyl-6-chloropyrimidine

CAS No.: 69050-89-1

Cat. No.: B3056106

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Before delving into complex three-dimensional arrangements, it is critical to unequivocally confirm the molecule's fundamental constitution—its elemental composition and the covalent bonding network. The significant steric bulk of the tert-butyl groups can sometimes lead to unexpected reaction outcomes or rearrangements; therefore, this foundational analysis must be rigorous.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Look

NMR spectroscopy is the primary tool for determining the connectivity of a molecule. For 2,4-di-tert-butyl substituted heterocycles, both ^1H and ^{13}C NMR spectra provide highly characteristic signals that serve as an initial validation of the structure.

Expertise & Causality: The tert-butyl groups, while seemingly simple, provide a wealth of information. Their protons are magnetically equivalent, giving rise to sharp, intense singlets in the ^1H NMR spectrum, typically in the 1.3-1.5 ppm range.[3] The sheer intensity of these signals (18 protons in total) is often a clear indicator of successful di-substitution. The chemical shift difference between the C2 and C4 tert-butyl groups can be subtle but informative,

reflecting the varied electronic environment of the heterocyclic ring. In the ^{13}C NMR spectrum, the quaternary carbons and the methyl carbons of the tert-butyl groups also produce distinct, easily identifiable signals.[4][5]

Data Presentation: Characteristic NMR Shifts

Moiety	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)	Notes
2-tert-Butyl Protons	~1.4	-	9H singlet
4-tert-Butyl Protons	~1.3	-	9H singlet
2-tert-Butyl (Quaternary C)	-	~35	Shift can vary with heterocycle.
2-tert-Butyl (Methyl C)	-	~30	
4-tert-Butyl (Quaternary C)	-	~34	
4-tert-Butyl (Methyl C)	-	~32	
Aromatic/Heterocyclic Protons	6.5 - 8.5	110 - 160	Coupling patterns are key to confirming substitution.[3]

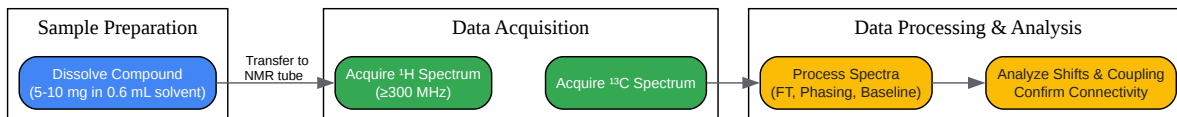
Note: Data synthesized from typical values for phenolic and pyridyl systems.[3][4][6][7]

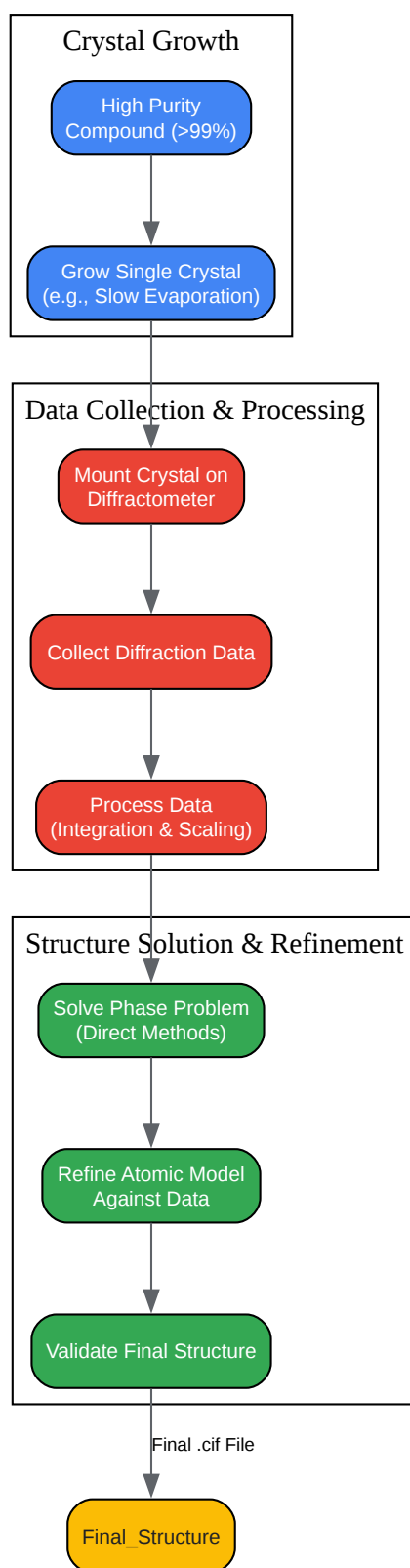
Experimental Protocol: Standard ^1H and ^{13}C NMR Acquisition

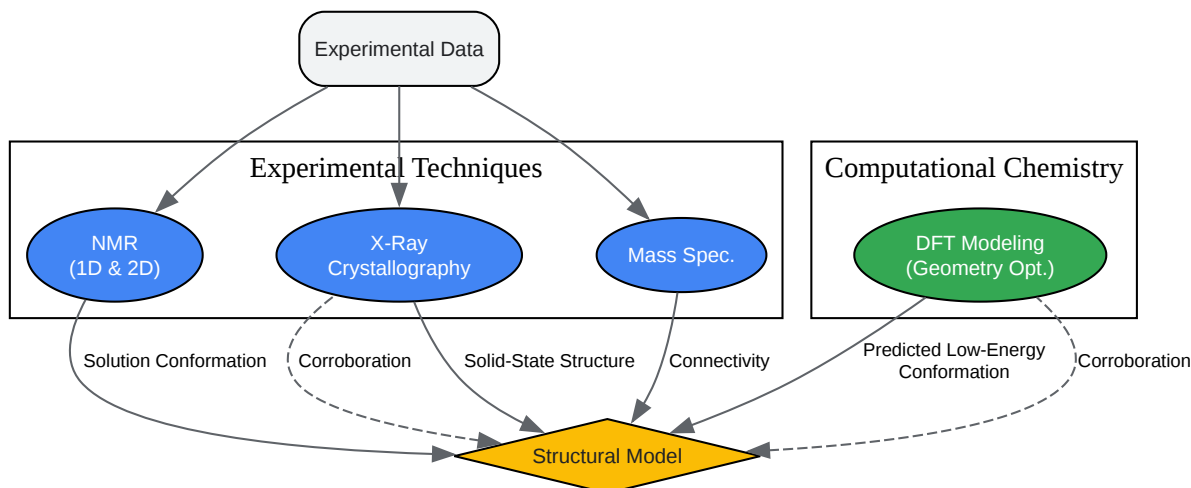
- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Ensure the sample is fully dissolved to avoid line broadening.
- **Instrument Setup:** Use a spectrometer of at least 300 MHz for adequate signal dispersion.[5] Tune and shim the instrument to ensure high resolution and symmetrical peak shapes.
- **^1H NMR Acquisition:**

- Acquire a standard single-pulse experiment.
- Set a spectral width of approximately 12-15 ppm.
- Use a pulse angle of 30-45 degrees and a relaxation delay (d1) of at least 2 seconds to allow for reasonable quantitation of the intense tert-butyl signals relative to the heterocyclic protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
 - Set a spectral width of approximately 200-220 ppm.
 - A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

Mandatory Visualization: Basic NMR Workflow







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